molecular formula C11H10O4 B084357 Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate CAS No. 13099-95-1

Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate

Cat. No.: B084357
CAS No.: 13099-95-1
M. Wt: 206.19 g/mol
InChI Key: XWUJHOIEDXGRML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the multicomponent cascade reaction, which allows for the efficient construction of the benzofuran ring system . This reaction often involves the use of catalysts and specific reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate, a benzofuran derivative with the molecular formula C11H10O4C_{11}H_{10}O_{4}, has garnered attention in various fields due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and its potential applications in medicine and research.

Overview of Biological Activity

This compound exhibits a range of biological activities, including anticancer, antibacterial, and antiviral properties. Its structural features contribute significantly to its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and cellular pathways. It is known to inhibit certain enzymes, which can lead to altered cellular processes. For instance, it has been studied as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of cancer therapies by preventing cancer cells from repairing DNA damage .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of benzofuran compounds show significant cytotoxic effects against various cancer cell lines. This compound was found to exhibit IC50 values indicating potent activity against human cancer cell lines .
  • Antibacterial Properties : Research has highlighted the antibacterial effects of benzofuran derivatives. This compound was evaluated for its ability to inhibit bacterial growth, showing effectiveness against both Gram-positive and Gram-negative bacteria .
  • Antiviral Activity : The compound has also been tested for antiviral properties, particularly in inhibiting viral replication in vitro. Its mechanism may involve interference with viral enzyme activities, thus preventing viral propagation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Value (µM)
This compoundAnticancer (e.g., HeLa cells)9.45
BenzofuranBaseline compoundN/A
2,3-DihydrobenzofuranReduced form; less activeN/A
Ethyl benzofuran-2-carboxylateSimilar structure; variable activityN/A

Applications in Research and Industry

This compound serves multiple roles in scientific research:

1. Chemical Synthesis : It acts as a building block for synthesizing more complex organic molecules due to its reactive functional groups.

2. Biological Pathway Studies : Researchers utilize this compound as a probe to investigate various biological pathways and enzyme activities.

3. Therapeutic Development : Given its promising biological activities, it is being explored as a lead compound for developing new therapeutic agents targeting cancers and infectious diseases .

Properties

IUPAC Name

ethyl 3-oxo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUJHOIEDXGRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399370
Record name Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13099-95-1
Record name Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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